molecular formula C12H15NO2 B12087070 2-(3-Methylmorpholino)benzaldehyde

2-(3-Methylmorpholino)benzaldehyde

Cat. No.: B12087070
M. Wt: 205.25 g/mol
InChI Key: LSGZPPVPMXHXMN-UHFFFAOYSA-N
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Description

2-(3-Methylmorpholino)benzaldehyde is an organic compound with the molecular formula C12H15NO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a 3-methylmorpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylmorpholino)benzaldehyde typically involves the reaction of 3-methylmorpholine with benzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability of the synthesis process. Purification steps, such as recrystallization or distillation, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylmorpholino)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: 2-(3-Methylmorpholino)benzoic acid.

    Reduction: 2-(3-Methylmorpholino)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-Methylmorpholino)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methylmorpholino)benzaldehyde involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the disruption of cellular antioxidation systems in fungi . The compound acts as a redox-active agent, destabilizing the redox homeostasis and leading to the inhibition of fungal growth.

Comparison with Similar Compounds

2-(3-Methylmorpholino)benzaldehyde can be compared with other benzaldehyde derivatives:

    Benzaldehyde: The parent compound, which lacks the morpholino group, has different reactivity and applications.

    2-(4-Methylmorpholino)benzaldehyde: A similar compound with a different substitution pattern on the morpholino ring, leading to variations in chemical properties and reactivity.

    2-(3-Methylpiperidino)benzaldehyde: Another derivative with a piperidine ring instead of a morpholine ring, showing different biological activities and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-(3-methylmorpholin-4-yl)benzaldehyde

InChI

InChI=1S/C12H15NO2/c1-10-9-15-7-6-13(10)12-5-3-2-4-11(12)8-14/h2-5,8,10H,6-7,9H2,1H3

InChI Key

LSGZPPVPMXHXMN-UHFFFAOYSA-N

Canonical SMILES

CC1COCCN1C2=CC=CC=C2C=O

Origin of Product

United States

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